molecular formula C17H13F2N3O2 B2785602 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034561-70-9

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2785602
CAS RN: 2034561-70-9
M. Wt: 329.307
InChI Key: DCAXOMOELFVBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the inhibition of BTK, a key enzyme in B-cell receptor signaling. BTK inhibition leads to the disruption of downstream signaling pathways, ultimately leading to the death of B-cells. This mechanism has been shown to be effective in the treatment of B-cell malignancies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been extensively studied. The compound has been shown to selectively inhibit BTK, with minimal off-target effects. This selectivity has led to fewer adverse effects compared to other BTK inhibitors. Additionally, the compound has been shown to have good oral bioavailability and pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments. The compound is readily available and has been synthesized in large quantities. Additionally, the compound has been extensively characterized, with its mechanism of action and pharmacokinetic properties well understood. However, one limitation of the compound is its selectivity for BTK, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea. One area of research is the development of combination therapies, where the compound is used in combination with other drugs to improve its efficacy. Additionally, further research is needed to understand the potential of the compound in the treatment of other B-cell malignancies. Finally, there is a need for further optimization of the compound's pharmacokinetic properties to improve its clinical utility.
Conclusion
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has shown promising results in preclinical studies for the treatment of B-cell malignancies. The compound's selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Further research is needed to fully understand the potential of the compound in the treatment of B-cell malignancies and to optimize its clinical utility.

Synthesis Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 6-furyl-3-pyridinemethanol in the presence of a base. The resulting intermediate is then treated with urea to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-13-2-1-3-14(19)16(13)22-17(23)21-9-11-4-5-15(20-8-11)12-6-7-24-10-12/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAXOMOELFVBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.